N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride is a pyrazole-based compound with a substituted amine moiety and a hydrochloride counterion. This compound features two pyrazole rings: one substituted with a 2-ethyl group and a methylamine linker, and the other with 1,5-dimethyl groups. The hydrochloride salt enhances solubility and stability, a common strategy in drug development .
Properties
CAS No. |
1856070-05-7 |
|---|---|
Molecular Formula |
C11H18ClN5 |
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-10(5-6-13-16)8-12-11-7-9(2)15(3)14-11;/h5-7H,4,8H2,1-3H3,(H,12,14);1H |
InChI Key |
APGUSNQJHADJDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=NN(C(=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 2-ethylpyrazole with 1,5-dimethylpyrazole in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings:
Core Structure Diversity: Unlike benzimidazole (B1) or isoquinoline sulfonamide (H-7) derivatives, the target compound’s pyrazole backbone offers distinct electronic and steric properties.
Substituent Impact : The 2-ethyl and 1,5-dimethyl groups on the pyrazole rings may enhance lipophilicity compared to H-7’s polar sulfonamide group, suggesting differences in membrane permeability .
Hydrochloride Salt Utility : Similar to H-7 and yohimbine hydrochlorides, the hydrochloride salt of the target compound likely improves aqueous solubility, a critical factor for bioavailability .
Functional Hypotheses : While yohimbine targets adrenergic receptors and H-7 inhibits PKC, the target compound’s dual pyrazole structure may interact with kinase domains or inflammatory pathways, analogous to KHG26792’s azetidine-based neuroprotective effects .
Pharmacokinetic and Thermodynamic Data Gaps
No direct studies on the target compound’s pharmacokinetics (e.g., absorption, metabolism) or thermodynamic properties (e.g., logP, pKa) were identified in the provided evidence. However, comparative insights can be drawn:
- Solubility : Hydrochloride salts of H-7 and yohimbine exhibit >50 mg/mL solubility in water, suggesting similar behavior for the target compound .
- Stability : Pyrazole derivatives are generally stable under physiological conditions, but the ethyl and methyl substituents may influence metabolic degradation rates compared to simpler analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via alkylation of pyrazole precursors using alkyl halides or tosylates in solvents like THF or DMF. Key parameters include:
- Base selection : Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) for deprotonation .
- Temperature : Reactions typically proceed at 60–80°C to balance reactivity and side-product formation .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) improves purity .
- Data Table :
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| THF, t-BuOK, 70°C | 68 | 95 | |
| DMF, NaH, 80°C | 72 | 92 |
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in pyrazole derivatives like this compound?
- Methodological Answer :
- ¹H NMR : Distinct signals for pyrazole protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and ethyl substituents (δ 1.2–1.4 ppm, triplet) confirm substitution patterns .
- IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 3200–3400 cm⁻¹ (N-H) validate the pyrazole backbone and amine hydrochloride salt .
- Mass Spectrometry : Molecular ion peaks at m/z 255.75 (C₁₁H₁₈ClN₅) confirm the molecular formula .
Q. What solubility and stability challenges arise during in vitro bioassays, and how can they be mitigated?
- Methodological Answer :
- Solubility : Limited aqueous solubility (due to hydrophobic pyrazole rings) is addressed using DMSO stock solutions (<10% v/v in buffers) .
- Stability : Hydrochloride salts enhance stability in polar solvents. Store at –20°C under inert gas (N₂/Ar) to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s enzyme inhibition mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for metal chelation or electrophilic interactions .
- Molecular Docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., COX-2, cytochrome P450) using PyMOL for visualization. Key interactions include π-π stacking with aromatic residues and hydrogen bonding with catalytic amino acids .
- Data Table :
| Target Enzyme | Docking Score (kcal/mol) | Key Interactions | Source |
|---|---|---|---|
| COX-2 | –9.2 | π-π (His90), H-bond (Arg120) | |
| CYP3A4 | –8.7 | Hydrophobic (Phe108) |
Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., ibuprofen for COX inhibition) and normalize data to cell viability (MTT/WST-1 assays) .
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare IC₅₀ values from multiple studies, accounting for variables like cell line (HEK293 vs. HeLa) or incubation time .
Q. How does the ethyl substituent on the pyrazole ring influence selectivity toward metalloenzymes vs. non-metal-dependent targets?
- Methodological Answer :
- Chelation Studies : UV-Vis titration with Fe²⁺/Zn²⁺ ions shows bathochromic shifts (λmax 250→290 nm), indicating metal binding. Competitive assays with EDTA confirm reversibility .
- Selectivity Index : Compare inhibition ratios (e.g., IC₅₀ for carbonic anhydrase vs. acetylcholinesterase). Ethyl groups enhance hydrophobicity, favoring membrane-bound targets .
Methodological Best Practices
- Experimental Design : Use response surface methodology (RSM) to optimize synthesis parameters (e.g., solvent/base ratios) .
- Data Reproducibility : Report detailed crystallographic data (CCDC entries) for structural validation .
- Safety : Adhere to ISO 15193 guidelines for handling hydrochloride salts, including fume hood use and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
